molecular formula C11H7N3O2 B1330261 2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 6275-84-9

2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B1330261
CAS No.: 6275-84-9
M. Wt: 213.19 g/mol
InChI Key: GRVPRICGTDBBHW-UHFFFAOYSA-N
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Description

2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C11H7N3O2 and its molecular weight is 213.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HIV Integrase Strand Transfer Inhibitors

  • A study synthesized and evaluated 4-oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives as inhibitors of HIV-1 Integrase strand transfer. These compounds showed significant in vitro activity but were not active against HIV-1 and HIV-2 below their cytotoxic concentration, indicating potential for further exploration in anti-HIV research (Wadhwa, Jain, & Jadhav, 2020).

Antimicrobial and Antitubercular Agents

  • Several studies focused on the synthesis of tetrahydropyrimidine-5-carbonitrile derivatives for potential use as antimicrobial and antitubercular agents. Some of these compounds exhibited promising results in in vitro evaluations against various microbial strains, suggesting their potential as novel therapeutic agents in this field (Ziarani et al., 2015); (Walmik, 2021).

Cytotoxic Activities

  • Research has been conducted on the cytotoxic activities of tetrahydropyrimidine-5-carbonitrile derivatives, especially in the context of cancer. For instance, certain derivatives were tested for their anti-proliferative activity on human breast cancer and colon carcinoma cell lines, showing the potential for development in cancer therapeutics (Atapour-Mashhad et al., 2016).

Structural Insights and Synthesis Techniques

  • Studies have also been focused on the structural characterization and synthesis techniques of various tetrahydropyrimidine-5-carbonitrile derivatives. These include insights into the crystal packing and molecular docking simulation against human dihydrofolate reductase (DHFR) enzyme, suggesting relevance in structural biology and drug design (Al-Wahaibi et al., 2021).

Novel Fused Heterocyclic Compounds

  • There is research on the use of tetrahydropyrimidine derivatives for synthesizing novel fused heterocyclic compounds with potential antioxidant activities. These studies indicate the versatility of the compound in contributing to diverse areas of chemical research (Salem et al., 2015).

Antibacterial and Antiviral Research

  • Certain derivatives have been studied for their antibacterial activities, showing good in vitro effectiveness against specific bacteria. This suggests their potential as pro-drugs in antibacterial therapy (Dongre et al., 2018).

Properties

IUPAC Name

2,4-dioxo-1-phenylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2/c12-6-8-7-14(11(16)13-10(8)15)9-4-2-1-3-5-9/h1-5,7H,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVPRICGTDBBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=O)NC2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80284184
Record name 2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6275-84-9
Record name 6275-84-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80284184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following procedures hereinabove, each of aniline and 4-bromoaniline is reacted with α-cyano-β-ethoxy-N-ethoxycarbonylacrylamide and cyclized to yield 5-cyano-1-phenyluracil, m.p. 290°, and 5-cyano-1-(4-bromophenyl)uracil, m.p. 257°-260°. The foregoing two compounds have been reported by Atkinson et al., J. Chem. Soc. 4118-4123 (1956) and Senda et al., Chem Pharm. Bull. 22(1), 189-195 (1974), respectively.
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